![molecular formula C8H7BrN2O B3045808 5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1142188-70-2](/img/structure/B3045808.png)
5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the CAS Number: 1142188-70-2 . It has a molecular weight of 227.06 . The IUPAC name for this compound is 5-bromo-1,4-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrN2O/c1-5-6 (3-10)8 (12)11 (2)4-7 (5)9/h4H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications
Optoelectronic Device Applications
5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile shows potential in optoelectronic applications. A study demonstrated its use in photosensitivity studies and optoelectronic devices, where the photocurrent and photosensitivity increased with illumination intensity (Roushdy et al., 2019).
Crystal Structure Analysis
This compound has been utilized in crystallography for understanding molecular structures and interactions. Crystal structures and Hirshfeld surface analyses have been conducted, revealing insights into hydrogen bonding and molecular interactions (Naghiyev et al., 2022).
Synthesis and Characterization
It plays a crucial role in the synthesis of various derivatives with potential biological activities. These derivatives have been studied for their antibacterial and antifungal activities, showing promising results (Khidre, Abu‐Hashem, & El‐Shazly, 2011).
Material Science Applications
This compound is also significant in material science, particularly in the synthesis of metal complexes. These complexes have been analyzed for their antimicrobial, antimycobacterial, and cytotoxic activities, demonstrating the compound's versatility in various scientific applications (G. et al., 2021).
Biological Activity Evaluation
In silico evaluation of its derivatives has shown potential in stimulating the growth of sunflower seedlings, indicating its role in agricultural science and plant biology (Buryi et al., 2019).
Electrochemical Applications
Electrocatalytic assembling of derivatives using this compound yields excellent yields under mild conditions, suggesting its use in chemical synthesis and electrochemistry (Vafajoo et al., 2014).
Spectroscopic Studies
Vibrational spectroscopic and DFT calculation studies of derivatives provide insights into the molecular structure, charge distribution, and nonlinear optical activity, important in physical chemistry and materials science (Premkumar et al., 2015).
Corrosion Inhibition
Derivatives of this compound have been evaluated as corrosion inhibitors, showing significant potential in protecting metals, which is critical in industrial applications (Saleh, El Wanees, & Mustafa, 2018).
Safety and Hazards
properties
IUPAC Name |
5-bromo-1,4-dimethyl-2-oxopyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-5-6(3-10)8(12)11(2)4-7(5)9/h4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGMANSHKBMPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173669 | |
Record name | 3-Pyridinecarbonitrile, 5-bromo-1,2-dihydro-1,4-dimethyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142188-70-2 | |
Record name | 3-Pyridinecarbonitrile, 5-bromo-1,2-dihydro-1,4-dimethyl-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142188-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonitrile, 5-bromo-1,2-dihydro-1,4-dimethyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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